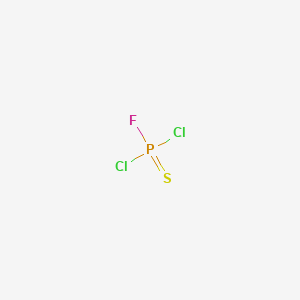
Phosphorothioic dichloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorofluorophosphine sulfide is an organophosphorus compound that contains phosphorus, sulfur, chlorine, and fluorine atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry and industry. The compound is typically represented by the molecular formula PCl2F-S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorofluorophosphine sulfide can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the direct fluorination of dichlorophosphine sulfide using elemental fluorine or a fluorinating agent.
Industrial Production Methods
In an industrial setting, the production of dichlorofluorophosphine sulfide often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product. Safety measures are also crucial due to the reactive nature of the starting materials and the potential hazards associated with the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorofluorophosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.
Applications De Recherche Scientifique
Dichlorofluorophosphine sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which dichlorofluorophosphine sulfide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby influencing their activity. It can also participate in redox reactions, altering the oxidation state of target molecules and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorophenylphosphine: An organophosphorus compound with similar reactivity but different substituents.
Triphenylphosphine sulfide: Another phosphine sulfide with distinct structural and chemical properties.
Thiophosphoryl chloride: A related compound with sulfur and chlorine atoms but lacking fluorine.
Uniqueness
Dichlorofluorophosphine sulfide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties
Propriétés
Numéro CAS |
2523-93-5 |
|---|---|
Formule moléculaire |
Cl2FPS |
Poids moléculaire |
152.94 g/mol |
Nom IUPAC |
dichloro-fluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/Cl2FPS/c1-4(2,3)5 |
Clé InChI |
UBBHDNCJUPLABD-UHFFFAOYSA-N |
SMILES canonique |
FP(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


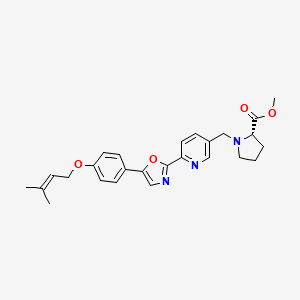
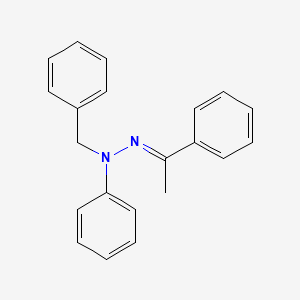
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
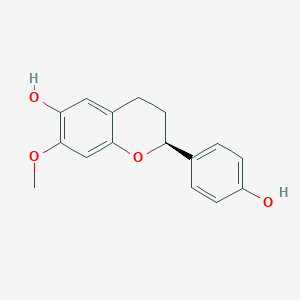
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
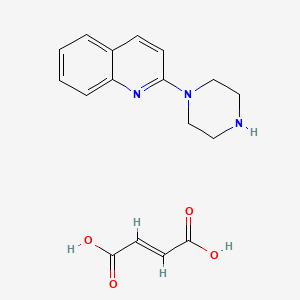
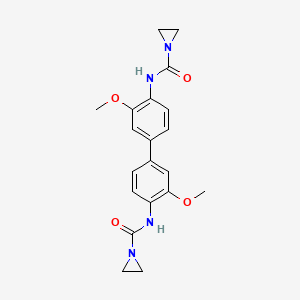

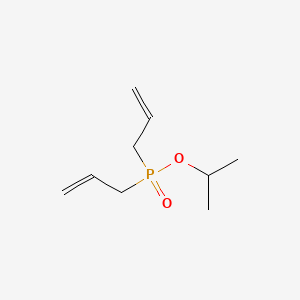

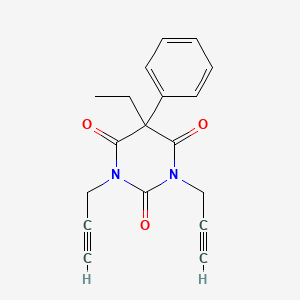
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
